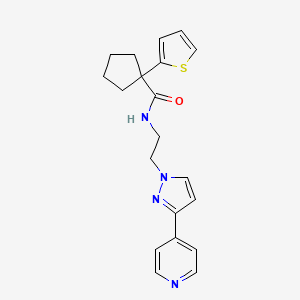

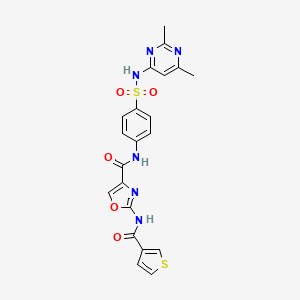

![molecular formula C32H25N3O3 B2788337 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one CAS No. 1326929-54-7](/img/structure/B2788337.png)

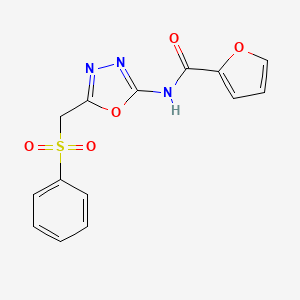

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C32H25N3O3 and its molecular weight is 499.57. The purity is usually 95%.

BenchChem offers high-quality 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

EGFR Kinase Inhibition

The compound has been investigated for its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. EGFR is a transmembrane receptor involved in cell growth, proliferation, and survival. In a study by Alam and Nawaz, compound 6f demonstrated inhibitory activity against EGFR kinase at a concentration of 2.05 µM. Molecular docking studies suggested that it binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib. This finding suggests that compound 6f could be a promising candidate for further research in cancer treatment .

Antiproliferative Activity

Compound 6f also exhibited potent antiproliferative effects against the A549 non-small lung tumor cell line, with an IC50 value of 5.6 µM. Antiproliferative activity refers to the ability of a compound to inhibit cell growth and division. The results were confirmed through DAPI staining, phase contrast microscopy, and FACS analysis using Annexin-V-FITC and propidium iodide (PI) labeling. These findings highlight its potential as an anticancer agent .

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged cells. Compound 6f induced apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy. The ability to trigger apoptosis is a desirable characteristic for potential cancer therapies .

Other Cancer Cell Lines

While the study focused on A549 cells, further research could explore the effects of compound 6f in other cancer cell lines. Investigating its efficacy across different cancer types may provide valuable insights for future drug development .

Heterocyclic Amines and Dye Synthesis

Apart from its anticancer properties, 4-(benzyloxy)phenol (a precursor to the compound of interest) has been used in the synthesis of heterocyclic azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid. These dyes find applications in various fields, including textiles, imaging, and materials science .

GLP-1R Affinity Modulation

Although not directly related to the compound itself, there is evidence that 4-(benzyloxy)phenol affects the GLP-1R (Glucagon-Like Peptide-1 Receptor) affinity of oxyntomodulin. GLP-1R is involved in glucose homeostasis and appetite regulation. The compound BETP (related to 4-(benzyloxy)phenol) increased GLP-1R affinity for oxyntomodulin .

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3O3/c1-21-12-15-25(18-22(21)2)35-19-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-13-16-26(17-14-24)37-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVYFAVQSQHQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

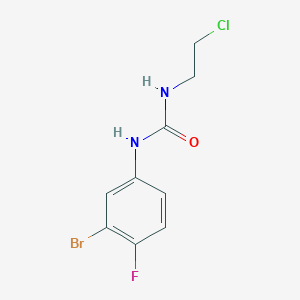

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide](/img/structure/B2788254.png)

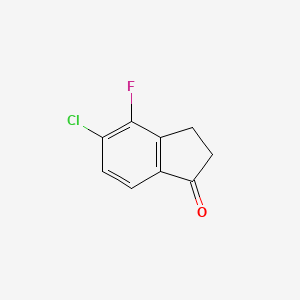

![2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one](/img/structure/B2788260.png)

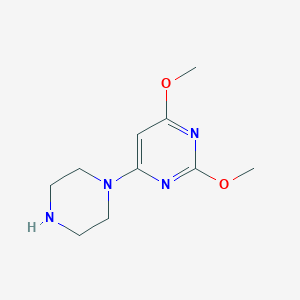

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2788263.png)

![N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2788274.png)